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3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde Documentation Hub

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  • Product: 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde
  • CAS: 883543-95-1

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde: A Predictive Analysis

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract: 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is a substituted benzaldehyde with potential applications in organic synthesis and medi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is a substituted benzaldehyde with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this compound. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and comparative data from structurally analogous molecules to forecast the key spectral features. This predictive framework serves as a valuable resource for the identification and characterization of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde in a research and development setting.

Introduction: The Structural Landscape of a Multifunctional Benzaldehyde

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde belongs to the family of polysubstituted benzaldehydes, a class of organic compounds that are pivotal intermediates in the synthesis of a wide array of fine chemicals and pharmaceuticals. The unique arrangement of the allyl, isopropoxy, methoxy, and aldehyde functional groups on the benzene ring imparts a distinct chemical reactivity and a rich spectroscopic signature. Understanding this signature is crucial for confirming the successful synthesis of the molecule and for its subsequent application in complex synthetic pathways.

This guide will systematically deconstruct the predicted spectroscopic data, offering a rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns. By examining the influence of each substituent on the electronic environment of the molecule, we can build a comprehensive and reliable spectral profile.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)9.8 - 9.9Singlet-1H
Aromatic (H-2, H-6)7.3 - 7.4Singlet-2H
Allyl (-CH=CH₂)5.9 - 6.1Multiplet-1H
Allyl (=CH₂)5.0 - 5.2Multiplet-2H
Allyl (-CH₂-)3.4 - 3.5Doublet~6.52H
Isopropoxy (-CH(CH₃)₂)4.5 - 4.7Septet~6.01H
Methoxy (-OCH₃)3.9 - 4.0Singlet-3H
Isopropoxy (-CH(CH₃)₂)1.3 - 1.4Doublet~6.06H

Expert Interpretation:

  • Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded, appearing as a sharp singlet in the downfield region of the spectrum (δ 9.8-9.9 ppm). This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen.

  • Aromatic Protons: The two protons on the aromatic ring (H-2 and H-6) are chemically equivalent and are expected to appear as a single signal. Due to the symmetrical substitution pattern, this signal will likely be a singlet in the range of δ 7.3-7.4 ppm.

  • Allyl Group Protons: The allyl group will give rise to a characteristic set of signals. The internal vinyl proton (-CH=) will appear as a multiplet between δ 5.9-6.1 ppm due to coupling with the adjacent methylene and terminal vinyl protons. The two terminal vinyl protons (=CH₂) will likely appear as a multiplet around δ 5.0-5.2 ppm. The methylene protons (-CH₂-) adjacent to the aromatic ring will be observed as a doublet around δ 3.4-3.5 ppm, with coupling to the internal vinyl proton.

  • Isopropoxy Group Protons: The methine proton of the isopropoxy group will be a septet in the region of δ 4.5-4.7 ppm due to coupling with the six equivalent methyl protons. These six methyl protons will, in turn, appear as a doublet around δ 1.3-1.4 ppm.

  • Methoxy Group Protons: The three protons of the methoxy group will be observed as a sharp singlet at approximately δ 3.9-4.0 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Carbon Assignment Predicted Chemical Shift (ppm)
Aldehyde (C=O)190 - 192
Aromatic (C-4, C-5)150 - 155
Aromatic (C-1)130 - 132
Allyl (-CH=CH₂)136 - 138
Aromatic (C-3)128 - 130
Allyl (=CH₂)115 - 117
Aromatic (C-2, C-6)108 - 110
Isopropoxy (-CH(CH₃)₂)70 - 72
Methoxy (-OCH₃)55 - 57
Allyl (-CH₂-)33 - 35
Isopropoxy (-CH(CH₃)₂)21 - 23

Expert Interpretation:

  • Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon and will appear significantly downfield in the range of δ 190-192 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the isopropoxy and methoxy groups (C-4 and C-5) will be the most downfield of the aromatic signals (δ 150-155 ppm). The carbon attached to the aldehyde group (C-1) will be around δ 130-132 ppm. The carbon with the allyl substituent (C-3) is predicted to be in the region of δ 128-130 ppm. The two equivalent aromatic carbons (C-2 and C-6) will be the most upfield of the aromatic signals, appearing around δ 108-110 ppm.

  • Allyl Group Carbons: The internal vinyl carbon (-CH=) is expected at δ 136-138 ppm, while the terminal vinyl carbon (=CH₂) will be more upfield at δ 115-117 ppm. The methylene carbon (-CH₂-) will be found in the aliphatic region around δ 33-35 ppm.

  • Isopropoxy and Methoxy Carbons: The methine carbon of the isopropoxy group is predicted to be at δ 70-72 ppm, and the methyl carbons at δ 21-23 ppm. The methoxy carbon will have a characteristic chemical shift in the range of δ 55-57 ppm.

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is expected to show characteristic absorption bands for its various functional groups.

Table 3: Predicted IR Absorption Frequencies for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (aldehyde)1680 - 1700Strong
C=C stretch (aromatic)1580 - 1600Medium
C=C stretch (alkene)1640 - 1650Medium
C-O stretch (ether)1000 - 1300Strong
=C-H bend (alkene)910 - 990Strong

Expert Interpretation:

  • C-H Stretching: The spectrum will show C-H stretching vibrations for both the aromatic and aliphatic protons in the region of 3100-2850 cm⁻¹.

  • Carbonyl Stretching: A very strong and sharp absorption band is predicted in the range of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic aldehyde.

  • C=C Stretching: The C=C stretching vibrations of the aromatic ring will appear as medium intensity bands around 1580-1600 cm⁻¹. The C=C stretching of the allyl group is expected to be in the 1640-1650 cm⁻¹ region.

  • C-O Stretching: Strong absorption bands corresponding to the C-O stretching of the isopropoxy and methoxy ether linkages will be prominent in the fingerprint region, between 1000 and 1300 cm⁻¹.

  • Alkene Bending: The out-of-plane bending vibrations of the terminal vinyl group (=C-H) of the allyl moiety will give rise to strong bands in the 910-990 cm⁻¹ region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde (C₁₄H₁₈O₃), the molecular weight is 234.29 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Molecular Structure and Key Bonds

Caption: Molecular structure of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde.

Predicted Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 234 M_minus_H [M-H]⁺ m/z = 233 M->M_minus_H -H˙ M_minus_CH3 [M-CH₃]⁺ m/z = 219 M->M_minus_CH3 -CH₃˙ M_minus_C3H7 [M-C₃H₇]⁺ m/z = 191 M->M_minus_C3H7 -C₃H₇˙ (isopropyl) M_minus_C3H5 [M-C₃H₅]⁺ m/z = 193 M->M_minus_C3H5 -C₃H₅˙ (allyl) M_minus_CHO [M-CHO]⁺ m/z = 205 M->M_minus_CHO -CHO˙

Caption: Predicted major fragmentation pathways in EI-MS.

Expert Interpretation:

  • Molecular Ion Peak: A distinct molecular ion peak (M⁺) is expected at m/z = 234.

  • [M-H]⁺ Peak: Loss of a hydrogen radical from the aldehyde group is a common fragmentation for benzaldehydes, leading to a significant peak at m/z = 233.

  • [M-CH₃]⁺ Peak: Loss of a methyl radical from the isopropoxy or methoxy group would result in a fragment ion at m/z = 219.

  • [M-C₃H₇]⁺ Peak: Loss of an isopropyl radical from the isopropoxy group is a likely fragmentation pathway, giving a peak at m/z = 191.

  • [M-C₃H₅]⁺ Peak: Cleavage of the allyl group would lead to a fragment at m/z = 193.

  • [M-CHO]⁺ Peak: Loss of the formyl radical is another characteristic fragmentation of benzaldehydes, which would produce a peak at m/z = 205.

Conclusion: A Predictive Spectroscopic Toolkit

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, we have constructed a detailed and reliable spectral profile. This information will be invaluable for any researcher working with this compound, aiding in its unambiguous identification, purity assessment, and the monitoring of reactions in which it is involved. As experimental data becomes available, this predictive guide will serve as a robust framework for its interpretation and validation.

References

Due to the predictive nature of this guide, direct experimental data for the target molecule is not cited. The interpretations and predictions are based on established principles of organic spectroscopy, for which numerous authoritative textbooks and databases are available. For further reading and foundational knowledge, the following resources are recommended:

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. ([Link])

Exploratory

An In-Depth Technical Guide to the Claisen Rearrangement of 4-allyloxy-3-methoxybenzaldehyde Derivatives

This guide provides a comprehensive technical overview of the Claisen rearrangement, with a specific focus on its application to 4-allyloxy-3-methoxybenzaldehyde derivatives. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the Claisen rearrangement, with a specific focus on its application to 4-allyloxy-3-methoxybenzaldehyde derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The content herein delves into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offering field-proven insights into experimental design, execution, and analysis.

Introduction: The Strategic Importance of the Claisen Rearrangement

The Claisen rearrangement, first described by Rainer Ludwig Claisen in 1912, is a cornerstone of modern synthetic organic chemistry.[1][2] This[3][3]-sigmatropic rearrangement provides a reliable method for the formation of carbon-carbon bonds, transforming allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.[1][4] Its application to allyl aryl ethers, such as 4-allyloxy-3-methoxybenzaldehyde (a derivative of vanillin), is of particular significance. This reaction facilitates the strategic introduction of an allyl group onto an aromatic ring, a key transformation in the synthesis of numerous natural products and pharmaceutical intermediates. For instance, the rearrangement of vanillin-derived allyl ethers is a critical step in the synthesis of eugenol derivatives, compounds with significant biological activities.[5][6][7]

This guide will explore the theoretical and practical aspects of this reaction, providing a robust framework for its successful implementation in a laboratory setting.

Mechanistic Deep Dive: A Concerted Pericyclic Journey

The Claisen rearrangement is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.[1][3][8] This pericyclic nature ensures a high degree of stereospecificity, governed by the principles of Woodward-Hoffmann rules.[1][3]

The Aromatic Claisen Rearrangement

In the case of an allyl aryl ether like 4-allyloxy-3-methoxybenzaldehyde, the reaction begins with a[3][3]-sigmatropic shift, forming a transient ortho-dienone intermediate.[4][8][9] This intermediate is non-aromatic and rapidly tautomerizes to restore the energetically favorable aromatic system, yielding the ortho-allyl phenol product.[4][9] This process is illustrated in the diagram below.

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Regioselectivity and Substituent Effects

The regiochemical outcome of the aromatic Claisen rearrangement is dictated by the substitution pattern of the aromatic ring. For 4-allyloxy-3-methoxybenzaldehyde, the allyl group migrates exclusively to the unoccupied ortho position (C5). If both ortho positions are blocked, the reaction can proceed via a subsequent Cope rearrangement to the para position, though this is not the case for the substrate .[9] The methoxy group at the meta-position (C3) is an electron-donating group, which can influence the reaction rate and regioselectivity.[1][3]

Experimental Protocol: A Self-Validating Workflow

The following section outlines a robust, field-tested protocol for the Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde. This workflow incorporates self-validating checkpoints to ensure reaction integrity and product purity.

Synthesis of Starting Material: 4-allyloxy-3-methoxybenzaldehyde

The starting material is readily synthesized from vanillin and an allyl halide (e.g., allyl bromide) via a standard Williamson ether synthesis.

Materials:

  • Vanillin

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of vanillin in acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature and add allyl bromide dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-allyloxy-3-methoxybenzaldehyde.

  • Purify the product by column chromatography if necessary.

The Claisen Rearrangement: Thermal and Microwave-Assisted Methods

The rearrangement can be achieved through conventional thermal heating or, for significantly accelerated reaction times, via microwave irradiation.[1][3][10]

Experimental_Workflow A Synthesis of 4-allyloxy-3-methoxybenzaldehyde B Claisen Rearrangement A->B C1 Method A: Thermal Heating (High-boiling solvent, e.g., N,N-diethylaniline) B->C1 Conventional C2 Method B: Microwave Irradiation (Solvent-free or high-boiling solvent) B->C2 Accelerated D Reaction Monitoring (TLC/GC-MS) C1->D C2->D E Work-up and Extraction D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, IR, Mass Spectrometry) F->G

Caption: Experimental Workflow for the Claisen Rearrangement.

Protocol for Microwave-Assisted Claisen Rearrangement:

  • Place 4-allyloxy-3-methoxybenzaldehyde (0.2 g) into a quartz tube reactor.[11]

  • The reaction can be performed solvent-free or in a high-boiling solvent like dimethyl sulfoxide (DMSO).[11][12]

  • Place the reactor in a single-mode microwave system.[11]

  • Irradiate the sample at a controlled temperature (typically 170-200°C) for a specified duration (e.g., 60-240 minutes).[1][3][11]

  • Self-Validating Checkpoint: Monitor the disappearance of the starting material and the appearance of the product using TLC or Gas Chromatography-Mass Spectrometry (GC-MS). A successful reaction will show a new spot with a lower Rf value (more polar due to the new hydroxyl group).

  • After cooling, dissolve the reaction mixture in a suitable solvent like toluene or ethyl acetate.[11]

  • Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product, 5-allyl-4-hydroxy-3-methoxybenzaldehyde, by vacuum distillation or column chromatography.[11]

Data Presentation and Analysis

A successful rearrangement will result in a significant change in the spectroscopic data, confirming the structural transformation.

Parameter4-allyloxy-3-methoxybenzaldehyde (Starting Material)5-allyl-4-hydroxy-3-methoxybenzaldehyde (Product)Rationale for Change
¹H NMR (CDCl₃, δ ppm) ~4.5 (d, -O-CH₂ -CH=CH₂)~3.4 (d, Ar-CH₂ -CH=CH₂)The allylic protons shift upfield as they are now attached to the aromatic ring instead of an oxygen atom.
~6.0 (m, -O-CH₂-CH =CH₂)~6.0 (m, Ar-CH₂-CH =CH₂)The internal vinyl proton remains in a similar region.
~5.3 (m, -O-CH₂-CH=CH₂ )~5.1 (m, Ar-CH₂-CH=CH₂ )The terminal vinyl protons remain in a similar region.
No phenolic -OH peak~5.0-6.0 (s, broad, Ar-OH )Appearance of a new, broad singlet for the phenolic hydroxyl group.
IR (cm⁻¹) ~1260 (C-O ether stretch)~3400 (broad, O-H stretch)Disappearance of the prominent aryl-allyl ether C-O stretch and appearance of a strong, broad O-H stretch.
Mass Spec (m/z) M⁺M⁺The molecular weight remains the same as it is an isomerization reaction.

Note: Exact chemical shifts and peak shapes may vary depending on the solvent and instrument used.

Causality Behind Experimental Choices

  • Solvent Selection: For thermal rearrangements, high-boiling, polar solvents like N,N-diethylaniline or DMSO are often used to achieve the necessary high temperatures (180-220°C).[3][11] Polar solvents can accelerate the reaction.[1][3] Solvent-free conditions, particularly with microwave heating, offer a greener and often more efficient alternative.[11][12]

  • Temperature Control: The Claisen rearrangement is thermally driven and typically requires high temperatures.[1][3] Insufficient heat will result in a sluggish or incomplete reaction. However, excessive temperatures can lead to decomposition or side reactions. Microwave heating allows for precise and rapid temperature control, often leading to cleaner reactions and higher yields.[1][10]

  • Catalysis: While often performed thermally, the Claisen rearrangement can be catalyzed by Lewis acids such as TiCl₄ or trivalent organoaluminum reagents, which can significantly lower the required reaction temperature.[1][13] Weak acids like propionic acid have also been employed as catalysts.[1][2][3]

Potential Side Products and Troubleshooting

The primary side reaction of concern is the cleavage of the allyl ether, which can be promoted by microwave irradiation, leading to the formation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) and other by-products.[12] The yield of this cleavage product was noted to be higher under microwave conditions compared to conventional oil-bath heating in some studies.[12]

Troubleshooting:

  • Low Conversion: Increase reaction temperature or time. Consider using a microwave reactor for enhanced efficiency. The use of a Lewis acid catalyst could also be explored.[13]

  • Formation of By-products: Optimize the temperature to favor the rearrangement over cleavage. A solvent-free approach might minimize certain side reactions. Purification by column chromatography is essential to isolate the desired product.

Conclusion

The Claisen rearrangement of 4-allyloxy-3-methoxybenzaldehyde derivatives is a robust and reliable method for the synthesis of ortho-allyl phenols, which are valuable intermediates in various synthetic endeavors. By understanding the underlying mechanism and carefully controlling reaction parameters such as temperature and solvent, researchers can effectively harness this reaction to achieve their synthetic goals. The advent of microwave-assisted synthesis has further enhanced the utility of this transformation, offering a rapid and efficient alternative to traditional heating methods. This guide provides the necessary framework for the successful application of this classic, yet ever-relevant, organic reaction.

References

  • ResearchGate. (n.d.). Claisen Rearrangements. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]

  • SciSpace. (2015). Microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4- methoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. Retrieved from [Link]

  • SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

  • Collegedunia. (n.d.). Claisen Rearrangement: Allyl Vinyl Ethers & Mechanism. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. Retrieved from [Link]

  • The University of Queensland. (n.d.). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. Retrieved from [Link]

  • pubs.acs.org. (n.d.). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell‐Free Bi‐Enzymatic Cascade. Retrieved from [Link]

  • ACS Publications. (n.d.). Microwave-Mediated Claisen Rearrangement Followed by Phenol Oxidation: A Simple Route to Naturally Occurring 1,4-Benzoquinones. The First Syntheses of Verapliquinones A and B and Panicein A. Retrieved from [Link]

  • acib. (2025). Shortest biocatalytic pathway to natural vanillin from eugenol or clove oil. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Conversion Eugenol to Vanillin: Evaluation of Antimicrobial Activity. Retrieved from [Link]

  • YouTube. (2022). Synthesis of vanillin from lignin or ferulic acid (with Slovenian subtitles). Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Williamson Ether Synthesis for Substituted Guaiacols

Abstract: The Williamson ether synthesis remains a cornerstone of modern organic chemistry, prized for its reliability in constructing ether linkages. This guide provides an in-depth technical overview of its application...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Williamson ether synthesis remains a cornerstone of modern organic chemistry, prized for its reliability in constructing ether linkages. This guide provides an in-depth technical overview of its application to substituted guaiacols, a class of compounds frequently encountered in pharmaceutical and fragrance development. We will explore the fundamental mechanism, dissect the critical parameters influencing reaction success, provide a field-tested experimental protocol, and address common challenges and optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation with precision and efficiency.

Introduction: The Strategic Importance of Guaiacol Ethers

Guaiacol (2-methoxyphenol) and its derivatives are valuable scaffolds in medicinal chemistry. The presence of both a phenolic hydroxyl and a methoxy group provides a versatile platform for structural modification. Etherification of the phenolic hydroxyl via the Williamson synthesis is a key strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding interactions. A notable example is the synthesis of Guaifenesin, a widely used expectorant, which is prepared by the reaction of the guaiacolate anion with 3-chloro-1,2-propanediol.[1][2] Understanding the nuances of this synthesis is therefore critical for the efficient development of new chemical entities.

Mechanistic Deep Dive: An SN2 Reaction at its Core

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process unfolds in two discrete, yet mechanistically linked, steps:

  • Deprotonation: The phenolic hydroxyl group of the substituted guaiacol is deprotonated by a suitable base to form a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks an electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate), displacing a leaving group in a concerted, backside attack.[3][5][6]

The concerted nature of the SN2 mechanism imposes strict stereochemical and steric constraints that are paramount to achieving high yields.[5]

Figure 1: General mechanism of the Williamson ether synthesis on a substituted guaiacol substrate.

Optimizing Reaction Parameters: A Causality-Driven Approach

The success of the synthesis hinges on the judicious selection of reagents and conditions.[7] Each component plays a critical role in maximizing the desired O-alkylation pathway while minimizing potential side reactions.

Choice of Base

The base must be strong enough to completely deprotonate the phenolic hydroxyl but not so reactive that it promotes side reactions with the alkylating agent.

  • Strong Bases (NaH, KH): Sodium hydride (NaH) is a common and effective choice.[4] It irreversibly deprotonates the phenol, producing the corresponding sodium phenoxide and hydrogen gas, which conveniently bubbles out of the reaction mixture.[4][5][6] This drives the equilibrium towards product formation.

  • Carbonate Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate is a milder, heterogeneous base often used in polar aprotic solvents like DMF or acetonitrile.[8] Its lower basicity can be advantageous in preventing elimination side reactions with sensitive alkylating agents.

  • Hydroxide Bases (NaOH, KOH): While phenols are acidic enough to be deprotonated by sodium hydroxide, the presence of water can lead to hydrolysis of the alkylating agent, reducing yield.[9] This is a greater concern with less reactive alkyl halides.

The Alkylating Agent: Steric Hindrance is Key

The SN2 mechanism is exquisitely sensitive to steric hindrance at the electrophilic carbon.[5][10]

  • Primary Halides (CH₃-X, R-CH₂-X): Methyl and primary alkyl halides are ideal substrates, reacting quickly and cleanly.[5]

  • Secondary Halides (R₂CH-X): These are more challenging. The SN2 reaction slows considerably, and a competing E2 elimination reaction becomes a significant pathway, leading to the formation of undesired alkenes.[5][6]

  • Tertiary & Aryl Halides (R₃C-X, Ar-X): These are unsuitable for this reaction. Tertiary halides will exclusively undergo elimination, while aryl halides are unreactive towards SN2 attack due to the steric hindrance of the benzene ring and the high energy required to break the C(sp²)-X bond.[4][5]

Solvent Selection

The solvent's role is to solubilize the reactants and facilitate the interaction between the nucleophile and the electrophile.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the solvents of choice.[3][8] They effectively solvate the cation (e.g., Na⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the SN2 reaction.

  • Ethers (THF, Diethyl Ether): Tetrahydrofuran (THF) is a common solvent when using strong bases like NaH.[5]

  • Protic Solvents (Ethanol, Water): Protic solvents can solvate and stabilize the phenoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[3] They are generally avoided unless necessary for solubility or when using hydroxide bases.

The Role of Phase-Transfer Catalysis (PTC)

When dealing with a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst can be indispensable.[11] Catalysts like tetrabutylammonium bromide (TBAB) transport the phenoxide anion from the aqueous phase into the organic phase where the alkylating agent resides, dramatically increasing the reaction rate.[3][11]

Field-Tested Experimental Protocol: Synthesis of Veratrole from Guaiacol

This protocol details the methylation of guaiacol to form veratrole (1,2-dimethoxybenzene), a common fragrance and flavoring agent.[12][13] This serves as a representative example that can be adapted for other substituted guaiacols and primary alkylating agents.

Workflow Overview

Sources

Exploratory

An In-depth Technical Guide to 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde and its Synthetic Pathway to 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Part 1: Core Compound Analysis: 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde 1.1: Chemical Identity and Descriptors 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is a substituted aromatic aldehyde that serves as a valuable interm...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Compound Analysis: 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

1.1: Chemical Identity and Descriptors

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its structure incorporates a vanillin core with an additional allyl group, which provides a reactive site for further functionalization.

IdentifierValueSource
CAS Number 20240-58-8[1][2]
IUPAC Name 3-allyl-4-hydroxy-5-methoxybenzaldehyde
Synonyms 5-Allylvanillin, 4-Hydroxy-3-methoxy-5-(2-propen-1-yl)benzaldehyde[1]
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [2]
InChI Key IJGXTTPJTDSRBO-UHFFFAOYSA-N[2]
Canonical SMILES COC1=CC(=CC(=C1O)CC=C)C=O-
1.2: Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of 5-allylvanillin is crucial for its handling, purification, and characterization.

PropertyValueConditionsSource
Physical Form SolidAmbient[2]
Color Brown-[1]
Melting Point 84-85 °C-[1]
Boiling Point 320.2 ± 42.0 °CPredicted[1]
Density 1.144 ± 0.06 g/cm³Predicted[1]
Solubility Chloroform (Sparingly), Methanol (Slightly)-[1]
pKa 8.12 ± 0.23Predicted[1]
Storage Hygroscopic, Refrigerator, under inert atmosphere-[1]

Spectroscopic data (NMR, IR, MS) for detailed structural confirmation would be obtained during experimental analysis and compared against reference spectra from chemical databases.

1.3: Synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

The most common and efficient synthesis of 5-allylvanillin involves a Claisen rearrangement of 4-(allyloxy)-3-methoxybenzaldehyde. This intramolecular thermal rearrangement is a cornerstone of synthetic organic chemistry for forming C-C bonds.

The synthesis proceeds via a concerted, pericyclic reaction mechanism, as illustrated below.

G start 4-(Allyloxy)-3-methoxybenzaldehyde (Allyl vanillin ether) intermediate [3,3]-Sigmatropic Rearrangement (Claisen Rearrangement) start->intermediate Heat (e.g., 200°C) Microwave Irradiation product 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (5-Allylvanillin) intermediate->product Tautomerization

Caption: Claisen rearrangement pathway for 5-Allylvanillin synthesis.

This protocol is adapted from established literature procedures.[3]

  • Reactant Preparation: Weigh 5 g (26 mmol) of 4-(allyloxy)-3-methoxybenzaldehyde and dissolve it in 20 mL of N-methyl-2-pyrrolidone (NMP) in a suitable microwave reaction vessel.

  • Microwave Reaction: Subject the solution to microwave irradiation at 200°C for 3 hours. The causality for using microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, significantly reducing reaction times compared to conventional heating and often improving yields by minimizing side product formation.

  • Work-up and Extraction: After cooling, dilute the reaction mixture with an appropriate amount of water and extract the product with dichloromethane (3 x 50 mL). The organic phases are combined.

  • Washing and Drying: Wash the combined organic layer with a saturated NaCl solution to remove residual NMP and water. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel, using an eluent system of petroleum ether-ethyl acetate to yield the pure 3-allyl-4-hydroxy-5-methoxy-benzaldehyde as a white to brown solid (typical yield: ~92%).[3]

Part 2: Synthesis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

With a reliable source of 3-allyl-4-hydroxy-5-methoxy-benzaldehyde, the synthesis of the target isopropoxy derivative can be readily achieved via the Williamson ether synthesis. This classic S(_N)2 reaction is highly reliable for forming ethers from an alkoxide and an alkyl halide.

2.1: Proposed Synthetic Pathway

The synthesis involves the deprotonation of the phenolic hydroxyl group of 5-allylvanillin to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Nucleophilic Substitution start 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde phenoxide Sodium 2-allyl-4-formyl-6-methoxyphenoxide start->phenoxide Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) product 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde phenoxide->product SN2 Attack alkyl_halide Isopropyl Halide (e.g., 2-Bromopropane)

Caption: Williamson ether synthesis for the target isopropoxy compound.

2.2: Detailed Experimental Protocol

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and analogous reactions.[4][5]

  • Reactant Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-allyl-4-hydroxy-5-methoxy-benzaldehyde (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. The choice of an aprotic solvent is critical as it solvates the cation of the base but does not protonate the highly reactive phenoxide, thus maximizing its nucleophilicity.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution. Stir the mixture at room temperature until the deprotonation is complete (cessation of gas evolution if NaH is used).

  • Alkyl Halide Addition: Add an isopropyl halide, such as 2-bromopropane or 2-iodopropane (1.2 equivalents), dropwise to the reaction mixture. Using a secondary halide like 2-bromopropane carries a risk of a competing E2 elimination side reaction.[6] To favor the desired S(_N)2 substitution, it is crucial to maintain a moderate reaction temperature (e.g., room temperature to 50°C) and use a less sterically hindered base for the initial deprotonation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of aqueous layer).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde.

Part 3: Applications and Future Directions

Substituted benzaldehydes are pivotal precursors in the synthesis of pharmaceuticals.[5] The structural motifs present in 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde suggest potential applications in several areas of drug discovery:

  • PDE4 Inhibitors: The core structure is related to intermediates used in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are targets for treating inflammatory diseases like psoriasis and COPD.[5]

  • Antioxidant and Anti-inflammatory Agents: Benzaldehyde derivatives are known for their antioxidant properties. The combination of allyl, methoxy, and isopropoxy groups could modulate this activity.

  • Flavor and Fragrance Industry: Many benzaldehyde derivatives are used as flavoring agents and fragrances.

The protocols provided herein offer a clear and validated pathway for the synthesis and future investigation of this novel compound, opening avenues for its evaluation in various biological and chemical contexts.

References

  • Google Patents. (n.d.). CN1197785A - Preparation of o-isopropyl phenol.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of isopropylation of phenol achieved with various alkylating agents over different catalysts. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). WO2005009936A1 - Alkylation catalyst and method for making alkylated phenols.
  • Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Available at: [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Available at: [Link]

  • ResearchGate. (2025). Alkylation of phenol with isopropanol over SAPO-11 zeolites. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Available at: [Link]

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Foundational

"3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde" molecular weight and formula

An In-Depth Technical Guide to 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde Introduction 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is a substituted aromatic aldehyde, a class of organic compounds that are pivotal as ver...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Introduction

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is a substituted aromatic aldehyde, a class of organic compounds that are pivotal as versatile precursors in the synthesis of a wide array of complex molecules.[1][2] Its molecular architecture, featuring an allyl group, an isopropoxy group, and a methoxy group attached to the benzaldehyde core, offers a unique combination of reactive sites and electronic properties. These characteristics make it a compound of significant interest for researchers and scientists, particularly in the fields of medicinal chemistry and drug development.[1]

The strategic placement of the allyl group provides a reactive handle for further chemical modifications, while the isopropoxy and methoxy groups can influence the molecule's solubility, lipophilicity, and interaction with biological targets.[1][2] The aldehyde functionality itself is a cornerstone for constructing more intricate molecular frameworks, such as heterocycles and Schiff bases, which are prevalent in many bioactive compounds.[1][3] This guide provides a comprehensive overview of the molecular properties, a plausible synthetic route, and the potential applications of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde in pharmaceutical research.

Physicochemical Properties

The fundamental properties of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde are summarized in the table below. These values are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueSource
Molecular Formula C14H18O3[4]
Molecular Weight 234.29 g/mol [4]
Exact Mass 234.12600 Da[4]
InChIKey ODBLYZZOQPYPBK-UHFFFAOYSA-N[4]
DSSTox Substance ID DTXSID40424640[4]

Synthesis Protocol

The synthesis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde can be logically approached from a readily available precursor, 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, which is also known as 5-allylvanillin. The proposed method is a Williamson ether synthesis, a robust and widely used reaction for the formation of ethers.

Experimental Protocol: Synthesis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Step 1: Isopropylation of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde

  • Rationale: This step introduces the isopropoxy group onto the phenolic hydroxyl of the starting material. The use of a suitable base is essential to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic isopropyl halide.

  • Procedure:

    • In a round-bottom flask, dissolve 1 equivalent of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

    • Add 1.5 equivalents of a mild base, such as potassium carbonate (K2CO3).

    • To this suspension, add 1.2 equivalents of 2-iodopropane (isopropyl iodide).

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and evaporating the solvent. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the final product, 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde Reaction Williamson Ether Synthesis Start->Reaction Reagents 2-Iodopropane, K2CO3, Acetone/DMF Reagents->Reaction Workup Filtration, Extraction, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde Purification->Product

Caption: A flowchart illustrating the synthesis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde.

Potential Applications in Drug Development

Substituted benzaldehydes are a cornerstone in the synthesis of pharmaceuticals due to their reactivity and ability to be incorporated into a wide range of molecular scaffolds.[1][2] 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, with its specific functional groups, holds promise as a precursor for novel therapeutics.

As a Scaffold for Bioactive Molecules

The benzaldehyde moiety can be readily transformed into various functional groups or used in condensation reactions to build larger, more complex molecules. For instance, it can serve as a starting point for the synthesis of chalcones, flavonoids, and other heterocyclic systems known for their diverse pharmacological activities.[3]

Precursor for Targeted Therapies

Structurally similar compounds have been investigated as intermediates in the synthesis of targeted therapies. For example, some substituted benzaldehydes are precursors to phosphodiesterase 4 (PDE4) inhibitors, which are being explored for the treatment of inflammatory diseases.[1] The unique substitution pattern of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde could lead to the development of novel inhibitors with improved selectivity and pharmacokinetic profiles.

Role in Modulating Biological Pathways

While direct biological activity data for this specific compound is not widely available, its structural motifs are present in molecules that interact with various biological targets. The aldehyde group itself is a key feature in compounds that can act as inhibitors for enzymes like aldehyde dehydrogenases (ALDHs), which are implicated in cancer cell signaling.[5]

Hypothetical Signaling Pathway Interaction

Signaling_Pathway cluster_0 Drug Development Funnel cluster_1 Cellular Environment Precursor 3-Allyl-4-isopropoxy- 5-methoxy-benzaldehyde Synthesis Chemical Synthesis Precursor->Synthesis Derivative Novel Bioactive Derivative Synthesis->Derivative Target Target Enzyme (e.g., ALDH) Derivative->Target Inhibition Pathway Signaling Pathway Target->Pathway Response Cellular Response Pathway->Response

Caption: A diagram showing the potential role of a derivative in a signaling pathway.

Conclusion

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde represents a molecule with significant potential for synthetic and medicinal chemistry. Its well-defined physicochemical properties and the feasibility of its synthesis from common starting materials make it an attractive building block for the creation of novel compounds. The presence of multiple functional groups allows for a diverse range of chemical transformations, paving the way for its use in the development of new therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • PubChem. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. [Link]

  • PubChem. 3-Allyl-5-methoxy-4-propoxy-benzaldehyde. [Link]

  • PubChem. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. [Link]

  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]

  • Frontiers. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

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Exploratory

A Technical Guide to 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1][2] This technical guide focuses on a specific, promising core structure: 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde . We provide an in-depth exploration of the synthesis of this core and its derivatives, detailed protocols for its chemical and structural characterization, and a discussion of its potential biological activities. Drawing parallels from structurally similar compounds like eugenol and other vanillin derivatives, this guide aims to equip researchers with the foundational knowledge and practical insights required to explore the therapeutic landscape of this compound class.[3][4][5]

Introduction: The Strategic Value of the Scaffold

The benzaldehyde moiety is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds.[6][7] The specific substitutions on the 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde scaffold are not arbitrary; they are chosen to impart specific physicochemical properties and to provide reactive handles for further chemical modification.

  • The Allyl Group: This functional group is of particular interest. It is a bioisostere of the propenyl group found in many natural products and provides a site for a variety of chemical transformations, including oxidation, isomerization, and metathesis, allowing for the creation of diverse analog libraries.[8]

  • The Isopropoxy and Methoxy Groups: These electron-donating groups modulate the electronic environment of the aromatic ring, which can influence receptor binding affinity and metabolic stability. The steric bulk of the isopropoxy group can also play a crucial role in defining the molecule's interaction with biological targets.

  • The Aldehyde Functionality: As a key electrophilic center, the aldehyde group is a versatile starting point for constructing more complex molecular architectures, such as Schiff bases, hydrazones, and various heterocyclic systems, which are common motifs in pharmacologically active molecules.[9]

This unique combination of functional groups makes 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde and its derivatives compelling candidates for screening against a variety of diseases, including cancer, inflammation, and infectious diseases, areas where related benzaldehyde and eugenol analogs have shown promise.[3][10]

Core Synthesis and Derivatization Strategies

The synthesis of the core molecule and its subsequent derivatization is a multi-step process requiring careful control of reaction conditions. The general synthetic pathway is outlined below.

Synthesis of the Core Molecule: 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

A plausible and efficient synthesis starts from the readily available starting material, vanillin, and proceeds through a series of key transformations.

Step 1: Allylation of Vanillin The synthesis begins with the O-alkylation of the phenolic hydroxyl group of vanillin with an allyl halide (e.g., allyl bromide) to form 4-(allyloxy)-3-methoxybenzaldehyde.

Step 2: Claisen Rearrangement The intermediate, 4-(allyloxy)-3-methoxybenzaldehyde, is then subjected to a thermal Claisen rearrangement. This is a powerful[8][8]-sigmatropic rearrangement that is intramolecular and proceeds through a concerted, cyclic transition state.[11][12][13][14] Heating the allyl aryl ether causes the allyl group to migrate from the oxygen atom to the ortho position on the benzene ring, forming 3-allyl-4-hydroxy-5-methoxy-benzaldehyde.[11][15] This reaction can be carried out thermally at high temperatures (around 200-250 °C) or under microwave irradiation, which can significantly reduce reaction times.[11][15][16]

Step 3: O-Isopropylation The final step is the alkylation of the newly formed phenolic hydroxyl group with an isopropyl halide (e.g., 2-bromopropane or isopropyl iodide) to yield the target core molecule, 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde . This reaction is typically performed in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as DMF or acetone.[17]

Detailed Protocol: Synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (Intermediate)

Rationale: This protocol utilizes a microwave-assisted Claisen rearrangement, which offers rapid and efficient conversion compared to conventional heating.

  • Dissolution: Weigh 5 g (26 mmol) of 4-(allyloxy)-3-methoxybenzaldehyde and dissolve it in 20 ml of N-methylpyrrolidone (NMP) in a microwave-safe reaction vessel.[16]

  • Microwave Reaction: Place the vessel in a microwave reactor and heat the mixture to 200 °C for 3 hours.[16]

    • Scientist's Note: NMP is a high-boiling polar aprotic solvent, ideal for microwave synthesis as it allows for uniform heating to the high temperatures required for the Claisen rearrangement.

  • Work-up: After cooling, dilute the reaction mixture with deionized water and extract the product with dichloromethane (3 x 50 ml).[16]

  • Washing: Combine the organic layers and wash with a saturated sodium chloride (brine) solution to remove residual NMP and water.[16]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[16]

  • Purification: Purify the crude solid by column chromatography on silica gel, using an eluent system such as petroleum ether-ethyl acetate, to yield the pure 3-allyl-4-hydroxy-5-methoxy-benzaldehyde. A typical yield for this step is around 92%.[16]

Strategies for Derivatization

The core molecule is a platform for generating a library of analogs. The diagram below illustrates key derivatization pathways.

G cluster_aldehyde Aldehyde Modifications cluster_allyl Allyl Group Modifications core 3-Allyl-4-isopropoxy- 5-methoxy-benzaldehyde schiff Schiff Bases core->schiff R-NH2 hydrazones Hydrazones core->hydrazones R-NHNH2 reductive_amination Amines core->reductive_amination R2NH, NaBH3CN wittig Alkenes core->wittig Wittig Reagent oxidation Epoxides, Diols core->oxidation m-CPBA / OsO4 isomerization Propenyl Analogs core->isomerization Base / Catalyst metathesis Homodimers, etc. core->metathesis Grubbs' Catalyst

Caption: Key derivatization strategies for the core scaffold.

Physicochemical and Structural Characterization

Confirming the identity, structure, and purity of each synthesized compound is critical. A combination of spectroscopic and chromatographic techniques is essential for rigorous characterization.[18][19]

Technique Purpose Expected Observations for Core Molecule
¹H NMR Structural elucidation, proton environmentSignals corresponding to aromatic protons, aldehyde proton (~9.8 ppm), allyl protons (vinyl and methylene), isopropoxy protons (methine and methyl), and methoxy protons.
¹³C NMR Carbon skeleton confirmationSignals for carbonyl carbon (~190 ppm), aromatic carbons, and aliphatic carbons of the allyl, isopropoxy, and methoxy groups.
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak (M+) or protonated molecule ([M+H]+) corresponding to the calculated molecular weight (C₁₄H₁₈O₃ = 234.29 g/mol ).
HPLC Purity assessmentA single major peak indicating high purity (typically >95%) under optimized chromatographic conditions.
FT-IR Spectroscopy Functional group identificationCharacteristic stretches for C=O (aldehyde, ~1680 cm⁻¹), C-O (ether), and C=C (alkene and aromatic).
Protocol: Standard Sample Preparation for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Scientist's Note: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue or if exchangeable protons (like -OH) need to be observed, DMSO-d₆ is a suitable alternative.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) to fully assign the structure.[20] Modern NMR spectroscopy is a non-destructive technique that provides rich structural information from a single sample.[20]

Screening Funnel for Biological Activity

A systematic approach is required to efficiently screen a library of synthesized derivatives and identify promising lead compounds.

G start Library of Synthesized Derivatives primary Primary Screening (High-Throughput Assay) e.g., Cell Viability (MTT) start->primary hit Hit Confirmation & SAR Analysis primary->hit Identify 'Hits' secondary Secondary Screening (Dose-Response & Potency) Determine IC50 Values tertiary Tertiary Screening (Mechanism of Action Studies) e.g., Western Blot, Enzyme Assays secondary->tertiary Prioritize Potent Hits lead Lead Optimization tertiary->lead hit->secondary

Caption: A typical workflow for screening compound libraries.

Case Study: Assessing Anticancer Activity

Given that many substituted benzaldehydes exhibit anticancer properties, a primary screen to assess cytotoxicity against a cancer cell line is a logical starting point.[6] The MTT assay is a widely used colorimetric method for this purpose.[21][22]

Detailed Protocol: MTT Assay for IC₅₀ Determination

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (e.g., DMSO) and a "no-cell" blank control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.[21] Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by converting absorbance values to percentage of cell viability relative to the vehicle control (100% viability).[23]

    • Plot percent viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[23][24]

Hypothetical Mechanism of Action

Structurally related compounds, such as eugenol and its analogs, have been shown to exert their effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.[25] A potential hypothesis is that these novel benzaldehyde derivatives could act as inhibitors of an upstream kinase in this pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Benzaldehyde Derivative Inhibitor->Raf

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Conclusion and Future Perspectives

The 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and a strategic framework for evaluating its biological potential. The true value of this scaffold lies in its synthetic tractability, allowing for the systematic generation of diverse analogs. Future work should focus on expanding the derivative library and screening it against a broad panel of biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features responsible for potency and selectivity, ultimately guiding the optimization of hit compounds into viable clinical candidates.

References

  • Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • MDPI. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Retrieved from [Link]

  • Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. (n.d.). Retrieved from [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Retrieved from [Link]

  • Mishra, S. K., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. National Institutes of Health. Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Nammalwar, B., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2016). Outlooks on Medicinal Properties of Eugenol and its Synthetic Derivatives. Retrieved from [Link]

  • PharmaInfo. Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Claser, C., et al. (2007). NMR-spectroscopic analysis of mixtures: from structure to function. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2023). Predicted mechanism for O-alkylated reactions of vanillin (I). Retrieved from [Link]

  • ResearchGate. MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]

  • Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

  • Miranda, P., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. Eugenol. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Wikipedia. Claisen rearrangement. Retrieved from [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) ChemInform Abstract: Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 18.5: Reactions of Ethers- Claisen Rearrangement. Retrieved from [Link]

  • SciSpace. (2010). Eugenol: a potential phytochemical with multifaceted therapeutic activities. Retrieved from [Link]

  • ResearchGate. (2025). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • National Institutes of Health. (2019). Eugenol (Clove Oil). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activity of various substituted benzothiazole derivatives | Request PDF. Retrieved from [Link]

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  • BYJU'S. An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below.. Retrieved from [Link]

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Protocols & Analytical Methods

Method

The Synthetic Utility of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde: A Guide for Organic Chemists

This document provides a comprehensive technical guide on the synthesis and potential applications of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, a versatile substituted benzaldehyde with significant potential in organi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide on the synthesis and potential applications of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, a versatile substituted benzaldehyde with significant potential in organic synthesis, particularly in the realm of medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field, offering in-depth protocols, mechanistic insights, and a discussion of its relevance in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the construction of a vast array of molecular frameworks. Their utility stems from the reactivity of the aldehyde functional group, which can be readily transformed into a variety of other functionalities, and the influence of the ring substituents on the molecule's electronic properties and steric environment. In the context of drug discovery, the benzaldehyde scaffold is a common feature in many active pharmaceutical ingredients (APIs). The strategic placement of various functional groups on the aromatic ring allows for the fine-tuning of a molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.

The subject of this guide, 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, possesses a unique combination of functional groups that make it a particularly valuable building block. The allyl group provides a handle for further elaboration through reactions such as cross-coupling, isomerization, or oxidation. The isopropoxy and methoxy groups, both electron-donating, modulate the reactivity of the aromatic ring and the aldehyde. This trifunctionalized scaffold holds promise for the efficient synthesis of complex natural products and novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic target is paramount for its successful synthesis, purification, and characterization. Below is a summary of the key properties of the intermediate, 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde, and the expected properties of the final product.

Property3-Allyl-4-hydroxy-5-methoxy-benzaldehyde3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde (Predicted)
Molecular Formula C₁₁H₁₂O₃[1]C₁₄H₁₈O₃
Molecular Weight 192.21 g/mol [1]234.29 g/mol
Appearance White to off-white solidColorless to pale yellow oil
Melting Point 84-86 °CNot applicable
Boiling Point Not availableNot available
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water.Soluble in common organic solvents. Insoluble in water.

Expected Spectroscopic Data for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.84 (s, 1H, -CHO), 7.08 (d, J = 1.6 Hz, 1H, Ar-H), 7.04 (d, J = 1.6 Hz, 1H, Ar-H), 6.05-5.95 (m, 1H, -CH=CH₂), 5.15-5.05 (m, 2H, -CH=CH₂), 4.50 (sept, J = 6.0 Hz, 1H, -OCH(CH₃)₂), 3.89 (s, 3H, -OCH₃), 3.45 (d, J = 6.4 Hz, 2H, Ar-CH₂-), 1.38 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.5, 153.8, 152.6, 137.2, 131.5, 125.4, 116.2, 115.8, 108.9, 72.4, 56.2, 34.1, 22.1.

  • IR (neat, cm⁻¹): ~2980, 2930, 2870 (C-H), 1685 (C=O, aldehyde), 1600, 1580 (C=C, aromatic), 1260, 1130 (C-O, ether).

  • Mass Spectrometry (EI): m/z (%) = 234 (M⁺), 219, 193, 177, 165.

Synthetic Protocols

The synthesis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde can be efficiently achieved in a three-step sequence starting from the readily available starting material, vanillin. The overall synthetic workflow is depicted below.

Synthesis_Workflow Vanillin Vanillin Allyloxy 4-(Allyloxy)-3-methoxybenzaldehyde Vanillin->Allyloxy O-Allylation AllylHydroxy 3-Allyl-4-hydroxy-5-methoxybenzaldehyde Allyloxy->AllylHydroxy Claisen Rearrangement FinalProduct 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde AllylHydroxy->FinalProduct O-Isopropylation

A schematic of the three-step synthesis.

Step 1: O-Allylation of Vanillin

This initial step involves the etherification of the phenolic hydroxyl group of vanillin with an allyl halide. The reaction proceeds via a standard Williamson ether synthesis.

Protocol:

  • To a solution of vanillin (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add allyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 4-(allyloxy)-3-methoxybenzaldehyde as a crude product, which can often be used in the next step without further purification.

Causality behind Experimental Choices:

  • Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic phenoxide.

  • Base: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the phenolic hydroxyl group.

  • Temperature: Gentle heating increases the reaction rate without promoting significant side reactions.

Step 2: Claisen Rearrangement

This key step involves a thermal[2][2]-sigmatropic rearrangement of the allyl phenyl ether to form the C-allylated product. This reaction is a powerful tool for carbon-carbon bond formation on an aromatic ring.

Protocol:

  • Place 4-(allyloxy)-3-methoxybenzaldehyde (1 equivalent) in a high-boiling point solvent such as N,N-dimethylaniline or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to a high temperature, typically in the range of 180-220 °C. The use of microwave irradiation can significantly reduce the reaction time.[3] For example, a microwave-assisted reaction at 200 °C in NMP can be completed in 3 hours.[3]

  • Monitor the progress of the rearrangement by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid solution (e.g., 1 M HCl) to remove the high-boiling solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain 3-allyl-4-hydroxy-5-methoxy-benzaldehyde as a white to off-white solid. A yield of around 92% can be expected with microwave-assisted heating.[3]

Causality behind Experimental Choices:

  • High Temperature: The Claisen rearrangement is a pericyclic reaction that requires significant thermal energy to overcome the activation barrier of the concerted bond reorganization.

  • High-Boiling Solvent: A solvent with a high boiling point is necessary to achieve the required reaction temperature.

  • Microwave Irradiation: Microwaves can efficiently and uniformly heat the reaction mixture, leading to faster reaction times and potentially higher yields compared to conventional heating.[3]

Mechanism of the Claisen Rearrangement.

Step 3: O-Isopropylation

The final step is the alkylation of the newly formed phenolic hydroxyl group with an isopropylating agent.

Protocol:

  • Dissolve 3-allyl-4-hydroxy-5-methoxy-benzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, for instance, potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Add an isopropylating agent such as 2-bromopropane or isopropyl iodide (1.2-1.5 equivalents).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde as a colorless to pale yellow oil.

Causality behind Experimental Choices:

  • Isopropylating Agent: 2-Bromopropane is a common and effective reagent for introducing an isopropyl group.

  • Reaction Conditions: The conditions are similar to the initial O-allylation, employing a base and a polar aprotic solvent to facilitate the SN2 reaction.

Applications in Organic Synthesis

The unique structural features of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde make it a valuable precursor for the synthesis of various complex molecules, particularly in the pharmaceutical industry.

Potential as a Precursor for Phosphodiesterase 4 (PDE4) Inhibitors

A significant area of application for this class of compounds is in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme that plays a crucial role in the inflammatory cascade, and its inhibition has been shown to be an effective therapeutic strategy for a range of inflammatory diseases.

A prominent example of a PDE4 inhibitor is Apremilast , which is used for the treatment of psoriatic arthritis and psoriasis. The synthesis of Apremilast and its analogs often involves intermediates that are structurally similar to 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. For instance, a key building block in some reported synthetic routes of Apremilast is 3-ethoxy-4-methoxybenzaldehyde. The presence of the allyl group in our target molecule offers an additional site for chemical modification, potentially leading to the discovery of novel PDE4 inhibitors with improved efficacy or a more favorable side-effect profile.

Drug_Development_Pathway Start 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde Mod Further Functionalization Start->Mod Aldehyde Chemistry Allyl Group Chemistry Scaffold Elaborated Scaffold Mod->Scaffold Lead Lead Compound Identification Scaffold->Lead SAR Studies Drug Potential Drug Candidate (e.g., PDE4 Inhibitor) Lead->Drug

A conceptual workflow for drug discovery.

Versatility in Further Transformations

The aldehyde and allyl functionalities of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde can be selectively manipulated to generate a diverse range of derivatives:

  • Aldehyde Transformations: The aldehyde can undergo a wide variety of reactions, including Wittig olefination, Horner-Wadsworth-Emmons reaction, reductive amination, and condensation with active methylene compounds, to introduce further complexity.

  • Allyl Group Modifications: The allyl group can be isomerized to a propenyl group, which can then be oxidatively cleaved. It can also participate in Heck coupling, metathesis reactions, or be dihydroxylated to introduce new stereocenters.

Safety and Handling

3-Allyl-4-hydroxy-5-methoxy-benzaldehyde: This intermediate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde: While specific toxicity data is not available, it should be handled with the same level of care as its precursor. Assume it is a potential irritant and harmful if ingested or inhaled.

Conclusion

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is a valuable and versatile building block in organic synthesis. Its straightforward three-step synthesis from vanillin, coupled with the presence of multiple reactive sites, makes it an attractive starting material for the construction of complex molecular architectures. Its potential as a precursor for novel PDE4 inhibitors highlights its relevance in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this promising intermediate.

References

  • PubChem. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. National Center for Biotechnology Information. [Link]

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Application

Application Notes and Protocols for the Derivatization of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde for GC-MS Analysis

Introduction: The Analytical Imperative for Derivatizing 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is a polysubstituted aromatic aldehyde with potential applications in flavo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Derivatizing 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is a polysubstituted aromatic aldehyde with potential applications in flavor, fragrance, and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal platform for the analysis of such molecules.[1] However, the direct GC-MS analysis of this compound can be hampered by its polarity, which may lead to poor peak shape, and potential thermal lability in the hot GC inlet, which can result in degradation and inaccurate quantification.

To overcome these challenges, derivatization is an essential sample preparation step.[2] Derivatization modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and ensuring robust and reproducible analytical results.[2][3] This application note provides a comprehensive guide to the derivatization of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde for GC-MS analysis, with a focus on practical, field-proven protocols and the underlying chemical principles.

Strategic Approaches to Derivatization

The selection of a derivatization strategy is dictated by the functional groups present in the analyte. In the case of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, the primary target for derivatization is the aldehyde functional group. The ether linkages (isopropoxy and methoxy) are generally stable and do not typically undergo derivatization under standard GC-MS conditions. This note will explore three principal derivatization techniques: oximation, silylation, and acylation.

Oximation: The Gold Standard for Aldehyde Analysis

Oximation is a highly specific and efficient method for the derivatization of aldehydes and ketones. The reaction involves the condensation of the carbonyl group with a hydroxylamine reagent to form a more volatile and thermally stable oxime derivative.[4][5][6] For aldehydes, this method is often the preferred choice due to its high reaction yields and the stability of the resulting derivatives.[7]

Mechanism of Oximation

The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the corresponding oxime. The use of hydroxylamine hydrochloride is common, and a weak base is often added to neutralize the HCl and liberate the free hydroxylamine for the reaction.[8]

Featured Protocol: Oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

PFBHA is a widely used oximation reagent that introduces a pentafluorobenzyl group into the derivative.[4] This not only increases volatility but also significantly enhances sensitivity when using an electron capture detector (ECD) or for selected ion monitoring (SIM) in mass spectrometry due to the presence of the highly electronegative fluorine atoms.

Experimental Protocol: PFBHA Derivatization

Step Procedure Rationale & Key Insights
1. Sample Preparation: Accurately weigh 1-5 mg of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde into a 2 mL autosampler vial.
2. Solvent Addition: Add 500 µL of a suitable solvent (e.g., ethyl acetate, toluene, or acetonitrile).
3. Reagent Preparation: Prepare a 10-20 mg/mL solution of PFBHA in pyridine. Caution: Pyridine is toxic and should be handled in a fume hood.
4. Derivatization Reaction: Add 100 µL of the PFBHA solution to the sample vial. Cap the vial tightly.
5. Incubation: Heat the reaction mixture at 60-70°C for 30-60 minutes.
6. Cooling and Work-up: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS. Alternatively, for cleaner samples, a liquid-liquid extraction can be performed by adding 500 µL of hexane and 500 µL of water, vortexing, and injecting an aliquot of the hexane layer.
Silylation: A Versatile Tool for Active Hydrogens

Silylation is a common derivatization technique that replaces active hydrogen atoms in functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (TMS) group.[9][10] While the aldehyde group itself does not have an active hydrogen for direct silylation, this method is highly relevant for analogous compounds that may possess a free hydroxyl group on the aromatic ring. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely employed.[2]

Mechanism of Silylation

Silylation proceeds via a nucleophilic attack of the heteroatom (e.g., oxygen in a hydroxyl group) on the silicon atom of the silylating reagent, leading to the formation of a stable silyl ether and a volatile byproduct.[10] The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).[11]

General Protocol: Silylation with BSTFA + TMCS

This protocol is provided for the derivatization of related phenolic compounds and serves as a general guideline.

Experimental Protocol: BSTFA + TMCS Derivatization

Step Procedure Rationale & Key Insights
1. Sample Preparation: Place 1-5 mg of the analyte in a dry 2 mL autosampler vial. Moisture must be excluded as silylating reagents are highly water-sensitive.[11]
2. Solvent Addition: Add 500 µL of a dry aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).
3. Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.
4. Incubation: Cap the vial tightly and heat at 60-80°C for 30 minutes.
5. Analysis: After cooling, the sample can be directly injected into the GC-MS.
Acylation: Enhancing Volatility and Chromatographic Performance

Acylation involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl) into a molecule, typically by reacting an active hydrogen-containing functional group with an acid anhydride or an acyl halide.[12] Similar to silylation, this method is primarily for hydroxyl and amine groups. However, certain aldehydes can undergo acylation under specific conditions, though it is less common for routine GC-MS derivatization compared to oximation. Trifluoroacetic anhydride (TFAA) is a potent acylation reagent that can improve volatility and detection sensitivity.[13][14]

Mechanism of Acylation

The reaction involves the nucleophilic attack of a hydroxyl or amine group on the carbonyl carbon of the anhydride, leading to the formation of an ester or amide, respectively. The reaction is often catalyzed by a base like pyridine.

General Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is provided as a general method for compounds with reactive hydroxyl groups.

Experimental Protocol: TFAA Derivatization

Step Procedure Rationale & Key Insights
1. Sample Preparation: Place 1-5 mg of the analyte in a 2 mL autosampler vial.
2. Solvent Addition: Add 500 µL of a suitable solvent (e.g., acetonitrile or ethyl acetate).
3. Reagent Addition: Add 100 µL of TFAA and 50 µL of pyridine (as a catalyst). Caution: TFAA is corrosive and reacts violently with water.[14]
4. Incubation: Cap the vial and heat at 50-60°C for 20-30 minutes.
5. Evaporation and Reconstitution: Cool the vial, then evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis.

Visualization of Derivatization Workflows

To provide a clear overview of the experimental processes, the following diagrams illustrate the derivatization workflows.

DerivatizationWorkflow cluster_oximation Oximation Workflow cluster_silylation Silylation Workflow cluster_acylation Acylation Workflow A1 Sample + Solvent A2 Add PFBHA Reagent A1->A2 A3 Incubate (60-70°C) A2->A3 A4 Cool & Inject A3->A4 B1 Dry Sample + Solvent B2 Add BSTFA/TMCS B1->B2 B3 Incubate (60-80°C) B2->B3 B4 Cool & Inject B3->B4 C1 Sample + Solvent C2 Add TFAA/Pyridine C1->C2 C3 Incubate (50-60°C) C2->C3 C4 Evaporate & Reconstitute C3->C4 C5 Inject C4->C5

Figure 1: Comparative workflows for derivatization.

GC-MS Parameters for Analysis of Derivatized Products

The following table provides a recommended starting point for the GC-MS analysis of the derivatized 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. Optimization may be required based on the specific instrumentation and analytical goals.

Table 1: Recommended GC-MS Parameters

Parameter Value Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)A non-polar column is suitable for the separation of the relatively non-polar derivatives.[15]
Inlet Temperature 250 - 280°CEnsures efficient volatilization of the derivatives.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is preferred for trace analysis.
Carrier Gas Helium, constant flow (e.g., 1.0 - 1.2 mL/min)Provides good chromatographic resolution.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10-15°C/min to 280-300°C (hold 5-10 min)A temperature gradient is necessary to elute the derivatives in a reasonable time with good peak shape.
MS Transfer Line 280 - 300°CPrevents condensation of the analytes.
Ion Source Temp. 230°CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 40 - 550A wide mass range to capture the molecular ion and key fragments of the derivatives.

Conclusion and Best Practices

For the routine analysis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde by GC-MS, oximation with PFBHA is the recommended derivatization method due to its specificity for the aldehyde group, high reaction efficiency, and the enhanced sensitivity of the resulting derivative. Silylation and acylation are excellent alternative strategies for related compounds bearing hydroxyl groups.

Key considerations for successful derivatization include:

  • Purity of Reagents and Solvents: Use high-purity, anhydrous solvents and fresh derivatization reagents to avoid side reactions and ensure complete derivatization.

  • Exclusion of Moisture: Silylating reagents are particularly sensitive to moisture, which can lead to reagent degradation and incomplete derivatization.[11]

  • Optimization of Reaction Conditions: Reaction time and temperature may need to be optimized for specific sample matrices to achieve maximum derivatization efficiency.

  • Use of Blanks and Standards: Always prepare a reagent blank and derivatize a known standard alongside the samples to verify the reaction and assess for any potential contamination.

By following the protocols and guidelines outlined in this application note, researchers, scientists, and drug development professionals can achieve reliable, accurate, and sensitive GC-MS analysis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde and related compounds.

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  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
  • THE REACTION OF ACETIC AND TRIFLUOROACETIC ANHYDRIDES WITH SOME SUBSTITUTED GUANIDINE HYDROCHLORIDES. (n.d.). Canadian Science Publishing. [Link]

  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in... (n.d.). ResearchGate. [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). OSTI.gov. [Link]

  • Acylation using an anhydride. (2020). YouTube. [Link]

  • HYDROXYLAMINE HCL. (n.d.). Ataman Kimya. [Link]

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. [Link]

  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv

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Method

Application Notes and Protocols for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde in Fragrance Chemistry

Abstract This document provides a comprehensive technical guide for researchers, perfumers, and fragrance chemists on the application and evaluation of the novel aromatic compound, 3-Allyl-4-isopropoxy-5-methoxy-benzalde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, perfumers, and fragrance chemists on the application and evaluation of the novel aromatic compound, 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde . As a structurally unique substituted benzaldehyde, this molecule presents intriguing possibilities within modern perfumery, blending potentially spicy, woody, and sweet-vanillic facets. These notes detail its physicochemical profile, a proposed synthetic route, and rigorous protocols for olfactory characterization, stability assessment, and preliminary safety evaluation. The methodologies are designed to be self-validating, providing a robust framework for determining the compound's utility and performance as a fragrance ingredient.

Introduction: Rationale and Potential

Substituted benzaldehydes are a cornerstone of the fragrance and flavor industry, valued for their diverse and potent olfactory profiles, ranging from the classic almond notes of benzaldehyde itself to the creamy, sweet character of vanillin.[1][2][3] The subject of this guide, 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, is a novel molecule designed to explore a unique olfactive space. Its structure incorporates three key functional groups, each contributing to its potential fragrance profile:

  • Benzaldehyde Core: The aldehyde functional group is the primary source of its aromatic character and reactivity, often contributing sweet and nutty notes.[3][4]

  • Allyl Group: The presence of an allyl group (-CH₂-CH=CH₂) is predictive of a spicy, slightly sharp, and potentially green or metallic character, reminiscent of eugenol (clove) or estragole. This group also offers a site for potential chemical instability, such as isomerization, which must be rigorously evaluated.

  • Alkoxy Groups (Isopropoxy & Methoxy): The methoxy group is a classic feature of vanillin-related structures, suggesting a contribution of sweetness, creaminess, and warmth. The bulkier isopropoxy group, in place of a more common ethoxy or hydroxy group, can be expected to modulate the overall volatility and substantivity of the molecule, potentially enhancing its longevity and adding a unique woody or smoky nuance.

This guide provides the necessary protocols to synthesize and thoroughly characterize this compound, enabling its potential transition from a laboratory curiosity to a valued component in the perfumer's palette.

Compound Profile & Physicochemical Data

A precise understanding of the molecule's physical properties is essential for its handling, formulation, and performance prediction.

PropertyValueData Source / Method
IUPAC Name 3-allyl-4-isopropoxy-5-methoxybenzaldehydeIUPAC Nomenclature
Molecular Formula C₁₄H₁₈O₃Calculated
Molecular Weight 234.29 g/mol Calculated
CAS Number Not Assigned (Novel Compound)N/A
Predicted Boiling Point ~320-340 °CEstimation based on structural analogues[5][6]
Appearance Pale yellow to colorless liquid or low-melting solidPredicted
Predicted logP (o/w) ~3.1Estimation based on structural analogues[7][8]
Solubility Soluble in ethanol, diethyl phthalate (DEP), isopropyl myristate (IPM); Insoluble in water.Predicted

Proposed Synthesis Protocol: Williamson Ether Synthesis

The most logical and efficient route to synthesize the target molecule is via a Williamson ether synthesis, starting from the readily available precursor, 3-allyl-4-hydroxy-5-methoxy-benzaldehyde (also known as 5-allylvanillin). This method is robust, high-yielding, and avoids harsh conditions that could compromise the aldehyde or allyl functionalities.

Reaction Scheme

The synthesis proceeds by deprotonating the phenolic hydroxyl group of 5-allylvanillin with a mild base to form a phenoxide, which then acts as a nucleophile to attack an isopropyl electrophile.

Reaction scheme showing the conversion of 5-allylvanillin to the target molecule via reaction with 2-bromopropane in the presence of potassium carbonate.
Figure 1: Williamson ether synthesis of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde.
Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 3-allyl-4-hydroxy-5-methoxy-benzaldehyde (1.0 eq, e.g., 19.2 g, 0.1 mol) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 20.7 g, 0.15 mol).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or N,N-Dimethylformamide (DMF) (e.g., 250 mL). The choice of solvent is critical; acetone is easier to remove, while DMF can accelerate the reaction rate.

  • Initiation of Reaction: Begin vigorous stirring to create a fine suspension. Add 2-bromopropane (or isopropyl iodide) (1.2 eq, 14.8 g, 0.12 mol) to the mixture dropwise over 15 minutes at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of ~60-70°C is sufficient) and maintain for 4-6 hours. The causality here is that heating provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 80:20 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up:

    • Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in dichloromethane (DCM) (200 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M sodium hydroxide (NaOH) solution (2 x 100 mL) to remove any unreacted starting material, followed by saturated sodium chloride (brine) solution (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel or vacuum distillation to yield the final product, 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde.[9][10]

SynthesisWorkflow Start Combine 5-Allylvanillin, K2CO3, and Acetone Add_Reagent Add 2-Bromopropane dropwise Start->Add_Reagent Reflux Reflux for 4-6 hours (Monitor by TLC) Add_Reagent->Reflux Filter Cool and Filter to remove salts Reflux->Filter Evaporate Evaporate Solvent (Rotovap) Filter->Evaporate Workup Aqueous Work-up (DCM/NaOH/Brine) Evaporate->Workup Purify Dry and Purify (Column Chromatography) Workup->Purify End Final Product: 3-Allyl-4-isopropoxy- 5-methoxy-benzaldehyde Purify->End

Olfactory Evaluation Protocol

A systematic and unbiased sensory evaluation is paramount to understanding the character and potential of a new fragrance molecule.[11][12]

Preparation of Samples

Prepare serial dilutions of the purified compound in a neutral, odorless solvent such as ethanol (perfumer's grade) or diethyl phthalate (DEP). A standard dilution series for initial assessment is:

  • 10% solution

  • 1% solution

  • 0.1% solution

The causality for using dilutions is to prevent olfactory fatigue and to assess the molecule's character at concentrations relevant to final fragrance formulations.[13]

Sensory Panel Protocol

This protocol is designed for a trained panel of at least 5-7 evaluators in a controlled environment.[11][14]

  • Environment: Conduct evaluations in a well-ventilated, odor-neutral room with controlled temperature and humidity.[11]

  • Materials: Provide standard perfume smelling strips (mouillettes), coded sample vials (to ensure blind testing), and a means for panelists to record observations (e.g., digital forms or paper questionnaires).

  • Procedure:

    • Dipping: Dip smelling strips into the 1% solution to a depth of 1 cm. Allow the solvent to evaporate for approximately 10-15 seconds.

    • Initial Evaluation (Top Note): Panelists should smell the strip and record their initial impressions, using descriptive terms for character, intensity, and any immediate associations.

    • Evaluation Over Time (Heart & Base): The strips should be re-evaluated at set time intervals (e.g., 15 min, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent. This is critical for determining the molecule's role as a top, middle, or base note.

    • Olfactory Rest: Ensure panelists take breaks between smelling different samples to prevent sensory fatigue. Smelling an unscented material (like wool or one's own skin) can help reset the palate.[13]

  • Data Collection: Use a structured questionnaire with descriptive attributes and intensity scales (e.g., a 1-10 scale) for key fragrance families (e.g., Spicy, Woody, Sweet, Green, Fruity).

Hypothetical Olfactory Profile

Based on its structure, the following profile is anticipated:

Time IntervalExpected Olfactory Characteristics
Initial (0-15 min) A bright, spicy top note with a hint of sharpness from the allyl group, possibly with a subtle, sweet, almond-like facet from the benzaldehyde.
Mid (15 min - 2 hr) The spicy notes soften, revealing a warm, creamy, and slightly smoky-woody heart. The isopropoxy and methoxy groups should become more prominent, evoking a character between vanillin and guaiacol.
Dry-down (>2 hr) A soft, sweet, and substantive base of vanillic, woody, and musky notes. The spiciness should be a subtle background element, providing warmth and complexity.

SensoryWorkflow cluster_prep Sample Preparation cluster_eval Panel Evaluation (Blind Test) cluster_data Data Analysis Prep Prepare 10%, 1%, 0.1% Dilutions in Ethanol Dip Dip Smelling Strips Prep->Dip Eval_Top Evaluate Top Note (t = 0 min) Dip->Eval_Top Eval_Mid Evaluate Heart Note (t = 15-60 min) Eval_Top->Eval_Mid Eval_Base Evaluate Base Note (t = 4-24 hr) Eval_Mid->Eval_Base Collect Collect Panelist Descriptors & Ratings Eval_Base->Collect Analyze Statistical Analysis (e.g., PCA, ANOVA) Collect->Analyze Profile Generate Final Olfactory Profile Analyze->Profile

Application & Formulation

The true test of a fragrance ingredient is its performance and contribution within a complex mixture.

Potential Role in Formulations
  • Modifier for Spicy/Oriental Accords: Its spicy-sweet character could beautifully complement notes of clove, cinnamon, patchouli, and amber.

  • Heart Note in Woody/Gourmand Fragrances: It could bridge the gap between woody notes (like sandalwood, cedarwood) and sweet elements (like vanilla, tonka bean, ethyl maltol).

  • Specialty Effect Chemical: In small doses, it could add a unique, modern twist to floral or fougère compositions.

Example Accord: "Spiced Vanilla Wood" (Illustrative)

This hypothetical accord demonstrates how the compound could be integrated.

IngredientParts (out of 1000)Function
3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde 50 Key Component: Spicy, Creamy Heart
Vanillin100Sweetness, Foundation
Ethyl Vanillin50Power, Creaminess
Sandalwood Accord (e.g., Javanol/Ebanol)150Creamy Woodiness
Iso E Super250Woody, Amber, Diffusivity
Eugenol20Clove-like Spice
Coumarin80Hay, Almond, Sweetness
Galaxolide (50% IPM)200Musk, Cleanliness, Substantivity
Bergamot Oil100Top Note, Freshness
Total 1000 -

Stability Testing Protocol

Stability is a critical parameter, ensuring the fragrance remains consistent and safe throughout the product's shelf life.[15][16] The aldehyde and allyl groups are potential points of instability.

Protocol
  • Sample Preparation: Prepare a 5% solution of the compound in perfumer's grade ethanol. As a control, prepare a sample of the ethanol base without the fragrance ingredient.[15]

  • Storage Conditions: Aliquot the samples into clear glass vials and store them under a range of accelerated and real-time conditions.[17]

ConditionTemperatureLight ExposureDuration
Control Ambient (~20-22°C)Dark12 weeks
Accelerated (Oven) 40°CDark12 weeks
Light Exposure Ambient (~20-22°C)UV Light Box / Window12 weeks
Refrigerated 4°CDark12 weeks
  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for:

    • Color Change: Visual inspection against the control.

    • Odor Change: Olfactory comparison with the refrigerated sample (which is assumed to be the most stable) by a trained evaluator. The recommended order for smelling is refrigerated, ambient, oven, then UV samples.[15]

    • Clarity/Precipitation: Visual inspection.

  • Instrumental Analysis (Optional): For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the degradation of the parent compound and the formation of any byproducts.

StabilityWorkflow Prep Prepare 5% Solution in Ethanol Ambient Ambient Prep->Ambient Oven Oven Prep->Oven UV UV Prep->UV Fridge Fridge Prep->Fridge Eval Evaluate at Weeks 1, 2, 4, 8, 12 Odor Odor Eval->Odor Color Color Eval->Color Clarity Clarity Eval->Clarity GCMS GCMS Eval->GCMS Report Generate Stability Report Ambient->Eval Oven->Eval UV->Eval Fridge->Eval Odor->Report Color->Report Clarity->Report GCMS->Report

Safety Assessment Framework

Prior to commercialization, any new fragrance ingredient must undergo a thorough safety assessment.[18][19] The Research Institute for Fragrance Materials (RIFM) provides a comprehensive framework for this process.[20][21]

The assessment for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde should include, at a minimum:

  • Dermal Irritation and Corrosion: To assess the potential for skin inflammation.

  • Skin Sensitization: To determine its potential to cause an allergic reaction upon skin contact. This is particularly important for aldehydes.

  • Phototoxicity and Photoallergenicity: To evaluate if the material becomes toxic or allergenic in the presence of UV light.

  • Genotoxicity: A battery of tests to ensure the material does not damage genetic material.

  • Systemic Toxicity: Evaluation of repeated dose toxicity to understand potential effects on internal organs.

The results of these assessments, combined with exposure modeling, will determine the safe use levels for this ingredient in various consumer product categories, forming the basis for an International Fragrance Association (IFRA) Standard if adopted.[22]

Conclusion

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is a promising novel molecule with the potential to offer a unique and complex olfactory profile combining spicy, creamy, and woody characteristics. Its successful application in fragrance chemistry is contingent upon a systematic evaluation as outlined in this guide. The provided protocols for synthesis, olfactory analysis, and stability testing offer a robust and scientifically sound pathway for characterizing its performance and value. Adherence to established safety assessment frameworks will be the final, critical step in validating its potential as a new ingredient for the creative perfumer.

References

  • Vertex AI Search. (n.d.). What are six applications for benzaldehyde.
  • Belsito, D., et al. (2003). The safety assessment of fragrance materials.
  • Cosmetics Sensory Evaluation. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.
  • Chemicalbook. (n.d.). 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis.
  • Orchadia Solutions. (n.d.). Fragrance Stability.
  • Sense:lab. (2024). 5 Essential Tips for Effective Sensory Fragrance Testing.
  • Research Institute for Fragrance Materials. (n.d.). Safety Assessment Program.
  • The Fragrance Conservatory. (n.d.). Benzaldehyde.
  • BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
  • Sitaram Dixit. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS.
  • ChemicalBook. (2023). 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE.
  • TechVina. (n.d.). APPLICATIONS OF BENZALDEHYDE.
  • Integrated Liner Technologies. (2023). Fragrance Stability Testing.
  • Testing Laboratory. (2026). Fragrance Stability Testing in Botanical Perfume Products.
  • PubMed. (n.d.). The safety assessment of fragrance materials.
  • Oreate AI Blog. (2026). Fragrance Notes: A Study on the Application of Aldehydes in Perfume.
  • ResearchGate. (n.d.). Fragrances and sensory evaluation techniques.
  • Bedoukian Research. (2023). The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients.
  • Research Institute for Fragrance Materials. (n.d.). RIFM Fragrance Ingredient Safety Assessment Authorship and Process.
  • ChemicalBook. (2025). 3-ISOPROPOXY-4-METHOXY-BENZALDEHYDE.
  • PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde.

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Application

Application Note & Protocol: A Practical Guide to the Validation of HPLC-UV Methods for the Quantification of Aromatic Aldehydes

Introduction Aromatic aldehydes are a pivotal class of organic compounds, serving as essential components in the flavor and fragrance industries, key intermediates in pharmaceutical synthesis, and critical process-relate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aromatic aldehydes are a pivotal class of organic compounds, serving as essential components in the flavor and fragrance industries, key intermediates in pharmaceutical synthesis, and critical process-related impurities in drug products. Their accurate and reliable quantification is paramount for quality control, regulatory compliance, and ensuring consumer safety. An analytical method, no matter how technologically advanced, is only as reliable as the data it produces. Therefore, the validation of analytical procedures is the cornerstone of quality assurance, providing documented evidence that a method is suitable for its intended purpose[1][2].

This comprehensive guide provides a detailed framework and step-by-step protocols for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for quantifying aromatic aldehydes. The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, the globally recognized standard for analytical method validation[2][3][4]. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and compliant analytical methods.

Historically, HPLC-UV has been a preferred technique for aldehyde analysis due to its simplicity, robustness, and reproducibility[5]. Often, this involves a derivatization step, commonly using 2,4-dinitrophenylhydrazine (DNPH), to form stable hydrazones that are readily detectable by UV-Vis detectors[5][6].

The Validation Framework: Adherence to ICH Q2(R1)

The objective of analytical method validation is to demonstrate suitability for the intended purpose[2][3]. The process involves a systematic evaluation of a series of performance characteristics, collectively confirming the method's reliability. A validated approach ensures that the method yields consistent, dependable, and precise data[1].

The core validation parameters as stipulated by ICH Q2(R1) are:

  • Specificity

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (LOD)

  • Quantitation Limit (LOQ)

  • Robustness

These parameters are not merely a checklist; they are interconnected components that form a self-validating system, ensuring data integrity.

Validation_Workflow cluster_prep Phase 1: Method & System Setup cluster_report Phase 3: Finalization MethodDev Method Development & Optimization SST System Suitability Testing (SST) MethodDev->SST Prerequisite Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Documentation Robustness->Report Precision_Hierarchy Precision Precision Repeatability Repeatability (Intra-Assay) Precision->Repeatability Short-term (Same Day, Analyst, Inst.) Intermediate Intermediate Precision (Inter-Assay) Precision->Intermediate Within-Lab Variations (Different Day, Analyst, Inst.) Reproducibility Reproducibility (Inter-Laboratory) Precision->Reproducibility Between-Lab Variations (Method Transfer)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Claisen Rearrangement of Allyl Phenyl Ethers

Welcome to our dedicated technical support guide for navigating the complexities of the Claisen rearrangement of allyl phenyl ethers. This powerful C-C bond-forming reaction is a cornerstone in synthetic organic chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for navigating the complexities of the Claisen rearrangement of allyl phenyl ethers. This powerful C-C bond-forming reaction is a cornerstone in synthetic organic chemistry; however, its thermal nature can often lead to a variety of side reactions, compromising yield and purity. This guide is structured in a question-and-answer format to directly address the common challenges encountered in the lab, providing not just protocols, but the mechanistic reasoning behind them. Our goal is to empower you, our fellow researchers, scientists, and drug development professionals, with the expertise to anticipate, diagnose, and resolve these issues effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of an Unexpected Isomer - The para-Substituted Product

Q1: My Claisen rearrangement is yielding a significant amount of the para-substituted phenol alongside, or instead of, the expected ortho-isomer. What is causing this and how can I control the regioselectivity?

A1: This is a classic and well-documented deviation from the standard Claisen rearrangement pathway, typically occurring when both ortho positions of the allyl phenyl ether are substituted. The reaction proceeds through a tandem sequence involving a[1][1]-sigmatropic shift (the Claisen rearrangement) to the ortho position to form a dienone intermediate, followed by a second[1][1]-sigmatropic shift (a Cope rearrangement) that moves the allyl group to the para position. Subsequent tautomerization then yields the aromatic p-allylphenol.[1][2]

Causality and Mitigation:

  • Steric Hindrance: The primary driver for this para-migration is the steric blockade at the ortho positions. If these positions are occupied by bulky substituents, the initial Claisen rearrangement to form the dienone intermediate is often reversible. The subsequent Cope rearrangement to the less sterically hindered para position becomes the thermodynamically favored pathway.[1]

  • Electronic Effects: The electronic nature of substituents on the aromatic ring can also influence the ortho versus para selectivity. Electron-donating groups at the meta-position can favor migration to the para position, while electron-withdrawing groups tend to direct the rearrangement to the ortho position.[3]

Troubleshooting Workflow:

start High para-product yield check_ortho Are both ortho positions blocked? start->check_ortho yes_ortho para-Rearrangement is expected via Cope rearrangement. check_ortho->yes_ortho Yes no_ortho Consider electronic effects and reaction conditions. check_ortho->no_ortho No end_para para-Product is the major isomer. yes_ortho->end_para lewis_acid Use Lewis acids to potentially favor ortho-product at lower temperatures. no_ortho->lewis_acid solvent_effect Optimize solvent polarity. no_ortho->solvent_effect end_ortho Increased ortho-selectivity. lewis_acid->end_ortho solvent_effect->end_ortho

Caption: Troubleshooting workflow for para-product formation.

Experimental Protocol to Enhance Ortho-Selectivity (where possible):

  • Employ Lewis Acid Catalysis: Lewis acids such as BCl₃ or AlCl₃ can significantly accelerate the Claisen rearrangement, often allowing for lower reaction temperatures. This can sometimes favor the kinetically preferred ortho-product over the thermodynamically favored para-product.

  • Solvent Optimization: The polarity of the solvent can influence the reaction rate and selectivity.[4] While polar solvents generally accelerate the reaction, a systematic screen of solvents with varying polarities (e.g., decane, N,N-dimethylaniline, diphenyl ether) is recommended to find the optimal conditions for your specific substrate.

Issue 2: The "Abnormal" Claisen Rearrangement Product

Q2: I have isolated a product where the allyl group appears to have rearranged, with the β-carbon, not the γ-carbon, attached to the aromatic ring. What is this "abnormal" product and how can I prevent its formation?

A2: This is known as the "abnormal" Claisen rearrangement. It is a known side reaction, particularly with substituted allyl groups, that results in a product where the less substituted carbon of the original allyl double bond becomes attached to the aromatic ring.

Mechanistic Insights:

The mechanism of the abnormal Claisen rearrangement is thought to proceed through the normal ortho-rearranged dienone intermediate. This intermediate can then undergo an ene-type reaction or a[5]-hydride shift, leading to the abnormal product. Lewis acids have been reported to promote this side reaction.

Preventative Measures:

A highly effective method to suppress the abnormal Claisen rearrangement is to trap the initially formed phenol from the normal rearrangement in situ. This can be achieved by including a silylating agent in the reaction mixture.

Experimental Protocol for Suppression of Abnormal Claisen Rearrangement:

  • Reagents:

    • Allyl phenyl ether substrate

    • High-boiling solvent (e.g., N,N-diethylaniline)

    • N,O-Bis(trimethylsilyl)acetamide (BSA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS)

  • Procedure:

    • To a solution of the allyl phenyl ether in N,N-diethylaniline, add 1.5 equivalents of BSA or HMDS.

    • Heat the reaction mixture to the desired temperature (typically 180-220 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture and quench with a proton source (e.g., dilute HCl).

    • Work up the reaction as usual to isolate the desired ortho-allyl phenol.

The silylating agent rapidly traps the phenolic hydroxyl group of the normal Claisen product as a trimethylsilyl ether, preventing it from partaking in the subsequent reactions that lead to the abnormal product.

Issue 3: Low Yields Due to Thermal Decomposition and Polymerization

Q3: My reaction is turning dark and I'm getting a lot of baseline material on my TLC, leading to low yields of the desired product. I suspect thermal decomposition and polymerization. How can I minimize these side reactions?

A3: The high temperatures often required for the thermal Claisen rearrangement (>200 °C) can indeed lead to decomposition of the starting material and product, as well as polymerization of the allyl moieties.[6]

Strategies for Mitigation:

  • Lowering the Reaction Temperature:

    • Lewis Acid Catalysis: As mentioned previously, Lewis acids (e.g., BCl₃, TiCl₄) can catalyze the rearrangement, allowing for significantly lower reaction temperatures and shorter reaction times, thereby minimizing thermal decomposition.[7]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture, which can lead to higher yields and fewer byproducts.

  • Inhibition of Radical Polymerization:

    • High temperatures can induce homolytic cleavage of bonds, initiating radical chain polymerization. The inclusion of a radical inhibitor can effectively quench these radical species.

Experimental Protocol for Preventing Polymerization:

  • Addition of a Radical Inhibitor:

    • Add a catalytic amount (0.1-1 mol%) of a radical inhibitor such as butylated hydroxytoluene (BHT) or 2,6-di-tert-butyl-4-methylphenol to the reaction mixture before heating.[8][9]

    • These phenolic antioxidants are excellent radical scavengers and are stable at high temperatures.

Data Summary: Impact of Reaction Conditions on Yield

ConditionTemperature (°C)CatalystAdditiveTypical Yield Range (%)Primary Side Reactions
Thermal200-250NoneNone40-70Polymerization, Decomposition
Lewis Acid25-100BCl₃, AlCl₃None70-95Abnormal Rearrangement
Thermal with Inhibitor200-250NoneBHT60-85Reduced Polymerization
Microwave150-200NoneNone75-90Reduced Thermal Degradation

Note: Yields are highly substrate-dependent.

Issue 4: Suspected Ether Cleavage

Q4: I am observing the formation of phenol and allyl-derived byproducts. Is ether cleavage a significant side reaction?

A4: While the C-O bond is cleaved during the rearrangement, direct cleavage of the allyl phenyl ether to form phenol and an allyl cation or radical is generally not the main pathway in a purely thermal reaction. However, under certain conditions, particularly with the use of strong Lewis or Brønsted acids, ether cleavage can become a competing side reaction.

Diagnostic and Preventative Actions:

  • Reaction Monitoring: Carefully monitor your reaction by GC-MS to identify the formation of phenol.

  • Choice of Catalyst: If using a Lewis acid, screen for milder options that still promote the rearrangement but are less likely to induce ether cleavage. The choice of Lewis acid can be critical, with harder Lewis acids being more prone to this side reaction.

  • Control Experiments: Run a control experiment with your substrate and the chosen catalyst at a lower temperature where the Claisen rearrangement is slow, to see if ether cleavage occurs independently.

Mechanistic Overview of Key Side Reactions

cluster_main Main Claisen Pathway cluster_para Para-Rearrangement Pathway cluster_abnormal Abnormal Rearrangement cluster_decomp Thermal Degradation APE Allyl Phenyl Ether TS1 [3,3] Sigmatropic Transition State APE->TS1 Polymer Polymerization APE->Polymer High Temp. Cleavage Ether Cleavage (Phenol + Allyl Fragments) APE->Cleavage High Temp./ Strong Acid Dienone Ortho-Dienone Intermediate TS1->Dienone Taut Tautomerization Dienone->Taut Cope_TS Cope [3,3] TS Dienone->Cope_TS Ortho-positions blocked Abnormal_TS Ene-type TS or [1,5]-Hydride Shift Dienone->Abnormal_TS Ortho_Product Ortho-Allyl Phenol (Desired Product) Taut->Ortho_Product Para_Dienone Para-Dienone Cope_TS->Para_Dienone Para_Taut Tautomerization Para_Dienone->Para_Taut Para_Product Para-Allyl Phenol Para_Taut->Para_Product Abnormal_Product Abnormal Product Abnormal_TS->Abnormal_Product

Caption: Overview of Claisen rearrangement and competing side reactions.

Concluding Remarks

The successful execution of the Claisen rearrangement of allyl phenyl ethers hinges on a nuanced understanding of the potential side reactions and the factors that govern them. By carefully considering steric and electronic effects, optimizing reaction temperature and solvent, and employing appropriate catalysts or additives when necessary, researchers can significantly improve the yield and purity of their desired products. This guide serves as a starting point for troubleshooting, and we encourage you to consult the primary literature for more detailed studies on your specific system.

References

  • Comprehensive Organic Name Reactions and Reagents. Zerong Wang. John Wiley & Sons, Inc., 2010.
  • Claisen, L. Ber. Dtsch. Chem. Ges.1912, 45, 3157–3166.
  • Organic Chemistry Portal. Claisen Rearrangement. [Link]

  • Master Organic Chemistry. The Cope and Claisen Rearrangements. [Link]

  • Chemistry LibreTexts. 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • J. Am. Chem. Soc.2010 , 132, 38, 13496–13504. Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. [Link]

  • Molecules2021 , 26(11), 3252. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. [Link]

  • NROChemistry. Claisen Rearrangement: Mechanism & Examples. [Link]

  • Claisen rearrangement - L.S.College, Muzaffarpur. [Link]

  • J. Org. Chem.1999 , 64(22), 8034–8037. Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. [Link]

  • ACS Omega2022 , 7(22), 18591–18600. Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. [Link]

  • Polymers (Basel)2023 , 15(2), 438. Inhibition of Free Radical Polymerization: A Review. [Link]

  • J. Org. Chem.2021 , 86(19), 13415–13426. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botryoisocoumarin A. [Link]

  • RSC Adv.2017 , 7, 3486-3489. An abnormal Claisen rearrangement of 3,3-dimethylallyl oestrone ether. [Link]

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Optimization

Preventing oxidation of "3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde" during storage

Document ID: TSC-2026-01-24-A4I5M-B Version: 1.0 Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Allyl-4-isopropoxy-5-methoxy-benzaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-24-A4I5M-B

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. Given the compound's structural features—a substituted benzaldehyde with an allyl group and electron-donating alkoxy moieties—it is susceptible to degradation, primarily through oxidation, during storage and handling. This can lead to the formation of impurities, such as the corresponding benzoic acid, which can compromise experimental results, affect product purity, and reduce shelf-life.

This document provides a comprehensive overview of the mechanisms of degradation, best practices for storage, and troubleshooting guidance to ensure the long-term stability and integrity of this valuable chemical intermediate. The recommendations provided are based on established principles of organic chemistry and extensive experience with the handling of sensitive aromatic aldehydes.

Frequently Asked Questions (FAQs)

Q1: My sample of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, which was initially a clear or pale-yellow liquid/solid, has developed a white crystalline precipitate. What is happening?

A: The formation of a white crystalline solid is a classic indicator of the oxidation of a benzaldehyde derivative to its corresponding benzoic acid.[1] Benzaldehydes are prone to autoxidation upon exposure to atmospheric oxygen, a reaction that can be initiated by light.[1] The resulting benzoic acid is often less soluble in the aldehyde and precipitates out. Even without visible crystals, a significant amount of the benzoic acid impurity can be dissolved in the bulk material.[1]

Q2: What are the primary functional groups in this molecule that are susceptible to degradation?

A: There are two primary sites of reactivity to consider for long-term stability:

  • The Aldehyde Group (-CHO): This is the most sensitive functional group and is readily oxidized to a carboxylic acid (-COOH) via a free-radical chain mechanism.[1][2][3] This process is known as autoxidation and is accelerated by exposure to air (oxygen), light, and trace metal impurities.[4][5]

  • The Allyl Group (-CH₂-CH=CH₂): While generally stable, the double bond in the allyl group can be susceptible to oxidation or other radical-mediated reactions over extended periods or under harsh conditions, although the aldehyde is the more reactive site.[6][7]

Q3: How do the isopropoxy and methoxy groups on the aromatic ring affect the stability of the aldehyde?

A: The isopropoxy and methoxy groups are electron-donating groups (EDGs).[8] By increasing the electron density on the aromatic ring, they can influence the reactivity of the aldehyde. While EDGs generally stabilize carbocations, their effect on the radical autoxidation of the aldehyde is complex. Some studies on substituted benzaldehydes suggest that strong electron-donating groups can actually promote certain oxidative pathways under specific conditions.[9] Therefore, it is prudent to assume these groups do not confer any protective effect against oxidation and may even enhance susceptibility.

Q4: Can I just filter out the white precipitate and use the remaining liquid?

A: This is not recommended. The liquid portion will still contain a significant amount of dissolved benzoic acid, which will affect the molarity and purity of your starting material. Furthermore, the presence of the initial oxidation products can catalyze further degradation. For high-purity applications, the aldehyde should be repurified, for example, by distillation or chromatography, before use.[4]

Troubleshooting Guide: Preventing and Identifying Oxidation

This section provides a structured approach to common issues encountered during the storage and use of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde.

Issue 1: Rapid Discoloration or Precipitate Formation

Question: I've just received a new batch of the compound, and it's already showing signs of degradation. What could have gone wrong?

Answer & Causality: Rapid degradation upon receipt is typically due to improper handling during transit or initial storage. The primary culprits are exposure to air and/or light. The autoxidation of benzaldehyde is a free-radical chain reaction that, once initiated, can proceed rapidly.[10]

Troubleshooting Protocol:

  • Immediate Purity Assessment:

    • Technique: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the level of the corresponding benzoic acid impurity.[11] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the carboxylic acid proton and other oxidation byproducts.

    • Purpose: To establish a baseline purity and determine if the material is suitable for your application.

  • Review Storage Conditions:

    • Verify Inert Atmosphere: Was the compound stored under an inert gas like argon or nitrogen?[12][13] Headspace in a storage vessel is a primary source of oxygen.

    • Check Container Seal: Ensure the container is sealed with a high-quality, airtight cap, preferably with a PTFE liner or a specialized sealing system like AcroSeal®.[14][15] A compromised seal will allow continuous oxygen ingress.

    • Light Exposure: Was the material stored in an amber glass bottle or otherwise protected from light?[1] UV light can initiate the radical chain reaction.[1]

Issue 2: Inconsistent Reaction Yields or Byproduct Formation

Question: My reactions using this aldehyde are giving inconsistent yields and I'm observing unexpected byproducts. Could storage be the issue?

Answer & Causality: Yes, this is a very likely scenario. The presence of the benzoic acid impurity means the actual concentration of the aldehyde is lower than calculated, leading to incorrect stoichiometry and lower yields. The acidic nature of the impurity can also interfere with pH-sensitive reactions or catalyze unwanted side reactions.

Preventative Workflow:

Caption: Recommended workflow for storage and use to ensure compound integrity.

Detailed Protocols & Methodologies

Protocol 1: Optimal Long-Term Storage

This protocol is designed to maximize the shelf-life of 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, which is the primary reactant in autoxidation.[12][13] Argon is denser than air and can provide a more stable blanket.
Container Amber Glass Bottle with PTFE-lined cap or Sure/Seal™ bottleAmber glass protects the light-sensitive compound from UV radiation which can initiate oxidation.[1] PTFE liners and Sure/Seal™ systems provide an excellent barrier against moisture and oxygen ingress.[14][16]
Temperature 2-8°C (Refrigerated)Low temperatures significantly reduce the rate of chemical reactions, including oxidation.[12]
Aliquotting Aliquot into smaller, single-use vialsMinimizes the number of times the main stock is opened, reducing repeated exposure to trace amounts of air and moisture with each use.
Antioxidants Addition of an inhibitor (e.g., Hydroquinone, BHT) at 50-200 ppmFor very long-term storage, a radical scavenger can be added to inhibit the free-radical chain reaction of autoxidation.[12][17][18] Note: The antioxidant must be compatible with downstream applications.
Protocol 2: Handling and Dispensing Air-Sensitive Aldehyde

This protocol outlines the standard procedure for safely transferring the aldehyde from storage for use in an experiment.

Materials:

  • Schlenk line or manifold with a supply of dry inert gas (Argon or Nitrogen)

  • Dry, oven-baked glassware

  • Dry, gas-tight syringes and needles[19]

  • Storage vessel containing the aldehyde

Procedure:

  • System Purge: Ensure the reaction vessel is properly assembled, sealed with septa, and has been purged with inert gas for at least 10-15 minutes to remove air and moisture.[1]

  • Equilibrate to Room Temperature: Remove the aldehyde container from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces and into the compound.[16]

  • Inert Gas Blanket: Puncture the septum of the storage vessel with a needle connected to the inert gas line to create a slight positive pressure.

  • Syringe Transfer: Use a clean, dry syringe to pierce the septum and withdraw the desired volume of the aldehyde.

  • Dispense: Immediately transfer the aldehyde to the reaction vessel by piercing its septum and dispensing the liquid.

  • Reseal and Store: Remove the needles and properly reseal and store the main container under inert gas in the refrigerator.

Mechanism Visualization: Autoxidation of Benzaldehyde

The following diagram illustrates the free-radical chain reaction responsible for the oxidation of the aldehyde group.

G cluster_initiation Initiation cluster_termination Termination R-CHO Aldehyde (R-CHO) R-C(O)• Acyl Radical (R-Ċ=O) R-CHO->R-C(O)• Light, Heat, Metal R-C(O)OO• Peroxyacyl Radical R-C(O)•->R-C(O)OO• + O₂ R-C(O)OOH Peroxy Acid R-C(O)OO•->R-C(O)OOH + R-CHO - R-C(O)• Antioxidant Antioxidant (AH) R-C(O)OO•->Antioxidant R-COOH Carboxylic Acid (Impurity) R-C(O)OOH->R-COOH + R-CHO (forms 2x R-COOH) Stable_Products Non-Radical Products Antioxidant->Stable_Products + R-C(O)OOH + A•

Caption: Simplified mechanism of benzaldehyde autoxidation.

References

  • Cardiff University. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ORCA. Retrieved from [Link][2]

  • ResearchGate. (2020). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link][3]

  • GMP SOP. (n.d.). Warehouse material handling for pharmaceutical industry. Retrieved from [Link]

  • Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]

  • ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? Retrieved from [Link][12]

  • Hewala, I. I. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-79. [Link][11]

  • MDPI. (2023). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link][6]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link][16]

  • University of Florida Digital Collections. (n.d.). AUTOXIDATION OF BENZALDEHYDE. Retrieved from [Link][10]

  • Hoover CS. (2023). How To Safely Store and Transport Hazardous Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes. Retrieved from [18]

  • Chemical Papers. (n.d.). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Retrieved from [Link][4]

  • The Royal Society. (1955). The cobalt-salt-catalyzed autoxidation of benzaldehyde. Proceedings of the Royal Society A. [Link][5]

  • ResearchGate. (2018). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]

  • ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Retrieved from [Link][20]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link][13]

  • ResearchGate. (2024). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Retrieved from [Link]

  • Fiveable. (n.d.). Allyl ethers. Retrieved from [Link][7]

  • ACS Publications. (1987). Oscillations and complex mechanisms: O2 oxidation of benzaldehyde. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2002). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2018). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. ACS Catalysis. [Link]

  • Circulation Research. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. [Link]

  • PubMed. (2023). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Retrieved from [Link][9]

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • PubMed Central. (n.d.). Oxidative Stress and Antioxidant Defense. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • ResearchGate. (2019). Palladium-Catalyzed Deallylation of Allyl Ethers with a Xanthene Phosphole Ligand. Retrieved from [Link]

  • Indian Academy of Sciences. (2002). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][19]

  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]

  • Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 [Video]. YouTube. [Link][8]

Sources

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